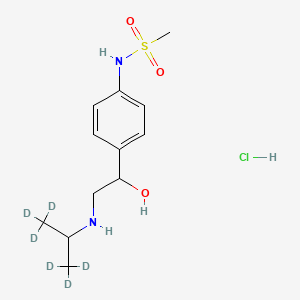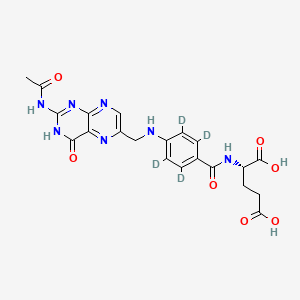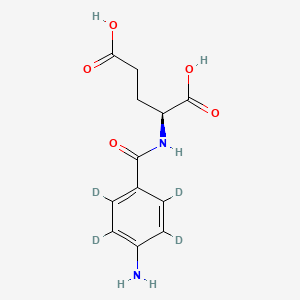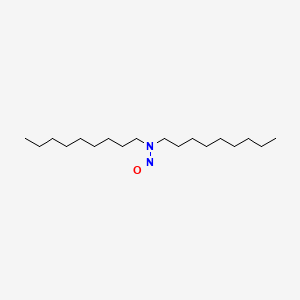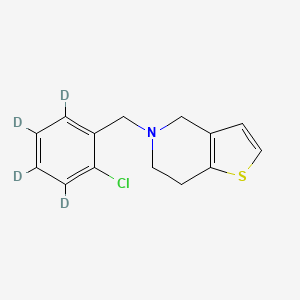
Ticlopidine-d4
概要
説明
Ticlopidine-d4 is the deuterium labeled Ticlopidine . Ticlopidine is an antithrombotic proagent that acts as an allosteric, noncompetitive inhibitor of CD39 with the IC50 of 81.7 μM . It blocks several NTPDase isoenzymes with IC50s of 170 μM and 149 μM for NTPDase2 and NTPDase3, respectively .
Synthesis Analysis
A highly productive and scalable approach to synthesize ticlopidine has been developed . This method provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene . All steps afforded excellent yields and are operationally simple and environmentally acceptable .Molecular Structure Analysis
Ticlopidine is an antithrombotic prodrug of the thienotetrahydropyridine family . For platelet inhibition, it has to undergo oxidative ring-opening by cytochrome P450 enzymes . The resulting thiol reacts with a cysteine residue of the purinergic P2Y12 receptor on thrombocytes resulting in covalent receptor blockade .Chemical Reactions Analysis
Ticlopidine is a prodrug that is metabolised to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation .科学的研究の応用
Pharmacodynamics and Efficacy : Ticlopidine is a potent inhibitor of platelet aggregation, particularly effective against adenosine diphosphate (ADP)-induced aggregation. It has shown promise in treating various diseases like arterial occlusion, myocardial infarction, cerebrovascular thromboembolic disease, and sickle cell disease (Saltiel & Ward, 1987).
Adverse Hematological Effects : While effective, Ticlopidine has been linked with serious hematological effects like neutropenia, aplastic anaemia, thrombocytopenia, and thrombotic thrombocytopenic purpura in some cases (Love, Biller, & Gent, 1998).
Thrombolytic Action : Beyond its anti-platelet effects, Ticlopidine may exhibit thrombolytic or fibrinolytic effects, possibly mediated by endothelial prostacyclin and tissue plasminogen activator rather than platelet mechanisms (Gryglewski et al., 1996).
Role in Stroke Prevention : Ticlopidine has been found effective in primary and secondary stroke prevention, offering a favorable risk/benefit ratio, especially for patients who cannot take aspirin (Albers, 1992).
Other Side Effects : In addition to hematological issues, Ticlopidine can cause gastrointestinal disturbances, skin rashes, and in rare cases, conditions like bronchiolitis obliterans-organizing pneumonia (Alonso-Martínez, Elejalde-Guerra, & Larrinaga-Linero, 1998).
Mechanisms of Action : The drug's antiplatelet effects are primarily due to inhibition of ADP receptors on platelets, and it requires metabolic activation to exert its pharmacological action, involving multiple cytochrome P450 isoforms (Kim et al., 2014).
Interaction with Serum Albumin : Research on ticlopidine's interaction with serum albumin suggests it binds to Sudlow site I, causing structural changes in the albumin. This interaction could influence the drug's distribution and efficacy (Afrin, Rahman, & Tabish, 2019).
作用機序
Target of Action
Ticlopidine-d4 primarily targets the adenosine diphosphate (ADP) receptors on the surface of platelets . These receptors play a crucial role in platelet aggregation, a process that contributes to the formation of blood clots.
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to form an active compound . This active metabolite prevents the binding of ADP to its platelet receptor . This impairment hinders the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex , a crucial step in platelet aggregation .
Biochemical Pathways
The inhibition of the ADP receptor by this compound affects the biochemical pathway of platelet aggregation. It appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site . This action prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelets from sticking to each other .
Pharmacokinetics
This compound is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged this compound can be detected for up to 96 hours post-dose . Repeated administration of this compound results in a 3- to 4-fold accumulation of the drug after 2 weeks .
Result of Action
The molecular effect of this compound’s action is the prevention of platelet aggregation, which is a key process in thrombus (blood clot) formation . On a cellular level, this results in a reduction in the number of platelets that can aggregate to form a clot. This action is beneficial in the prevention of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain pathological conditions, including viral infections and cancer, can have a massive impact on the endoplasmic reticulum (ER), causing severe damage to the cell and exacerbating the disease . In such cases, this compound could potentially be used to counteract ER stress induced by these conditions .
Safety and Hazards
生化学分析
Biochemical Properties
Ticlopidine-d4, like Ticlopidine, plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with various enzymes and proteins, most notably the P2Y12 component of the ADP receptor on the surface of platelets . The interaction between this compound and this receptor inhibits the binding of fibrinogen to the platelet surface, thereby preventing platelets from sticking to each other .
Cellular Effects
This compound affects various types of cells and cellular processes. Its primary impact is on platelets, where it inhibits aggregation and thus plays a crucial role in preventing thrombotic strokes . It also influences cell function by impacting cell signaling pathways, particularly those involving ADP .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolization to an active form that blocks the ADP receptor involved in GPIIb/IIIa receptor activation, leading to platelet aggregation . This blocking action prevents the binding of fibrinogen to the platelet surface, thereby inhibiting platelets from sticking to each other .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects. After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in 3- to 4-fold accumulation of the drug after 2 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Single oral doses of Ticlopidine at 1600 mg/kg and 500 mg/kg were lethal to rats and mice, respectively . Symptoms of acute toxicity were GI hemorrhage, convulsions, hypothermia, dyspnea, loss of equilibrium, and abnormal gait .
Metabolic Pathways
This compound is involved in the Ticlopidine action pathway . It is a primary metabolite and is extensively metabolized, with little unchanged drug present in the plasma . The metabolic pathways of this compound involve various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.
特性
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858483 | |
| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246817-49-1 | |
| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

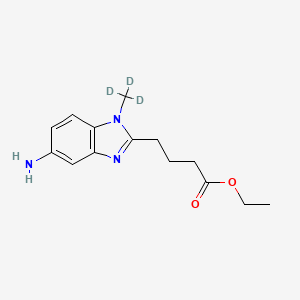



![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)
